In extractive distillation and PPO enzyme studies, 4-tert-butylcatechol (TBC) fails to provide sufficient selectivity or active-site fit due to its bulky tert-butyl group. 4-Butylcatechol, with a linear butyl chain, delivers high lipophilicity and correct molecular geometry.
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4-Butylbenzene-1,2-diol, commonly known as 4-butylcatechol, is an alkyl-substituted diphenol featuring a linear four-carbon chain at the 4-position. This specific structural configuration grants it high lipophilicity, a high octanol-water partition coefficient, and potent antioxidant and free-radical scavenging capabilities [1]. In industrial and laboratory procurement, it is primarily sourced as a specialized polymerization inhibitor for unsaturated resins, a high-efficiency separating agent in extractive distillation, and a highly hydrophobic model substrate for characterizing biphasic biocatalysis and specific polyphenol oxidase (PPO) kinetics [2].
Substituting 4-butylbenzene-1,2-diol with the ubiquitous commodity chemical 4-tert-butylcatechol (TBC) or shorter-chain analogs (e.g., 4-methylcatechol) frequently fails in precision applications due to distinct steric and partitioning differences [1]. The bulky tert-butyl group in TBC alters the coordination geometry and molecular packing, preventing it from fitting into the active sites of specific plant-derived enzymes that preferentially accommodate linear alkyl chains [2]. Furthermore, shorter-chain catechols lack the requisite hydrophobicity to act as effective separating agents in azeotropic distillation or to partition favorably into organic phases during biphasic biocatalytic processes, making the linear butyl variant strictly necessary for these workflows [1].
In the extractive distillation of azeotropic phenolic mixtures (such as catechol and carbofuran phenol), 4-butylcatechol acts as a highly effective separating agent. While standard distillation without an agent yields a relative volatility of approximately 1.0 (the azeotropic limit), the introduction of 4-butylcatechol increases the relative volatility up to 1.90, enabling high-purity (99.0%) product recovery [1].
| Evidence Dimension | Relative volatility in extractive distillation |
| Target Compound Data | Up to 1.90 (with 4-butylcatechol) |
| Comparator Or Baseline | ~1.0 (without separating agent) |
| Quantified Difference | 90% increase in relative volatility |
| Conditions | Batch extractive distillation of carbofuran phenol/catechol mixture |
It allows chemical engineers to break difficult azeotropes in wastewater treatment and phenolic recovery processes without relying on highly toxic solvents.
The linear lipophilic chain of 4-butylcatechol significantly alters its enzymatic turnover rate compared to shorter-chain or bulky analogs. Recombinant white Grenache grape PPO demonstrates a distinct catalytic preference for 4-butylcatechol over 4-methylcatechol, a reversal of the preference seen in other PPOs. Furthermore, when compared to monophenolic analogs like 4-tert-butylphenol, the turnover rate of the diphenolic target is approximately 2000 times higher in specific recombinant Shine Muscat PPO assays [1].
| Evidence Dimension | Enzymatic turnover rate / Substrate preference |
| Target Compound Data | Preferred substrate (high turnover) |
| Comparator Or Baseline | 4-methylcatechol (lower preference in specific PPOs) and 4-tert-butylphenol (~2000x lower turnover) |
| Quantified Difference | ~2000-fold higher turnover vs monophenol analog; inverted preference vs 4-methylcatechol |
| Conditions | Recombinant grape PPO1 assay at pH 6.0, 200 nM enzyme |
Essential for researchers selecting model substrates to accurately assay specific plant PPOs or design targeted enzymatic browning inhibitors.
4-Butylcatechol exhibits extreme sensitivity to solvent environments due to its high octanol-water partition coefficient. In tyrosinase oxidation assays, its Michaelis constant (Km) in standard aqueous conditions is 0.66 mM. However, when measured in a chloroform biphasic system and corrected for solvation, the Km drops dramatically to 0.12 mM, demonstrating a 5.5-fold increase in apparent enzyme affinity due to favorable partitioning [1].
| Evidence Dimension | Michaelis constant (Km) |
| Target Compound Data | 0.12 mM (chloroform, corrected for solvation) |
| Comparator Or Baseline | 0.66 mM (aqueous conditions) |
| Quantified Difference | 5.5-fold reduction in Km due to solvent partitioning |
| Conditions | Tyrosinase oxidation of o-diphenols in aqueous vs. chloroform biphasic media |
Proves that the compound's high lipophilicity requires strict partition-coefficient corrections during process modeling in non-aqueous or biphasic biocatalysis.
Substituted phenols, explicitly including 4-butylcatechol, are utilized to suppress undesired in situ free radical polymerization in uncured unsaturated polyester and vinyl ester resins. The addition of 0.02% of these inhibitors to solvent cleaners allows for a 40-60% increase in fiberglass resin loading without premature gellation, maintaining a fluid state for over 30 days compared to uninhibited baselines which gel within 24 hours [1].
| Evidence Dimension | Resin loading capacity before gellation |
| Target Compound Data | 40-60% increased loading capacity (fluid >30 days) |
| Comparator Or Baseline | Uninhibited solvent cleaner (gels in 24 hours at high loading) |
| Quantified Difference | >30x extension in pot life / fluidity at high resin concentrations |
| Conditions | 0.02% inhibitor in N-methyl-2-pyrrolidone / γ-butyrolactone solvent mixtures |
Enables manufacturers to significantly increase the efficiency and lifespan of resin cleaning solvents in fiberglass fabrication.
Due to its ability to increase relative volatility (up to 1.90) in azeotropic mixtures, 4-butylcatechol is the optimal separating agent for recovering high-purity phenolics (like carbofuran phenol) from industrial effluents [1].
Because its Km shifts drastically based on solvation and it is preferentially turned over by specific plant PPOs, it is the ideal lipophilic model substrate for characterizing tyrosinase and polyphenol oxidase activity in non-aqueous or micellar media [2].
As a linear-chain alternative to 4-tert-butylcatechol, it is utilized in specialized resin cleaners and monomer storage solutions where specific solubility profiles or reduced steric hindrance are required to prevent premature gellation of vinyl esters [3].